Introduction: The Indazole Scaffold in Modern Drug Discovery
Introduction: The Indazole Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Chemical Properties of 3-Iodo-5-isobutoxy-1H-indazole
The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry.[1] Its structural resemblance to indole allows it to act as a bioisostere, yet its unique electronic properties and hydrogen bonding capabilities have carved out a distinct and vital role in the development of novel therapeutics.[1] Indazole derivatives are prevalent in a wide array of biologically active compounds, including potent kinase inhibitors used in oncology.[2][3] The continuous exploration of this scaffold is driven by its proven success and versatile nature.[1]
The strategic functionalization of the indazole core is paramount to modulating its pharmacological profile. The introduction of an iodine atom, particularly at the 3-position, provides a versatile synthetic handle for constructing diverse molecular libraries through various cross-coupling reactions.[2][4] This guide focuses on a specific, promising derivative: 3-Iodo-5-isobutoxy-1H-indazole . The incorporation of a 5-isobutoxy group is anticipated to enhance physicochemical properties such as solubility and lipophilicity, which are critical for optimizing drug-like characteristics, including bioavailability.[5] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, reactivity, and characterization of this valuable chemical building block.
Molecular Overview and Physicochemical Properties
3-Iodo-5-isobutoxy-1H-indazole is a substituted aromatic heterocycle. The core structure consists of a fused benzene and pyrazole ring.[1] Like other NH-indazoles, it can exist in tautomeric forms, with the 1H-tautomer generally being more stable than the 2H-tautomer.[1]
-
3-Iodo Substituent : The iodine atom at the C3 position is the key to the molecule's synthetic versatility. The carbon-iodine bond is relatively weak, making it an excellent leaving group in metal-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, vinyl, alkyl, and other moieties.[2][4]
-
5-Isobutoxy Substituent : The isobutoxy group (–O–CH₂–CH(CH₃)₂) at the C5 position is an ether linkage that significantly influences the molecule's physical properties. It is expected to increase lipophilicity and may improve solubility in organic solvents commonly used in synthesis and biological assays.
Predicted Physicochemical Data
While experimental data for this specific molecule is not widely published, its core properties can be predicted based on its structure.
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₁₁H₁₃IN₂O | - |
| Molecular Weight | 316.14 g/mol | - |
| Appearance | Likely a solid at room temperature | Based on related iodo-indazoles[6][7] |
| pKa | ~9-10 (for the N-H proton) | Inferred from similar nitro-indazoles[7] |
| LogP | > 2.2 | Inferred from 3-iodo-1H-indazole[8] |
Synthesis and Purification
The proposed synthesis would begin with the commercially available or synthetically prepared 5-isobutoxy-1H-indazole.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 3-Iodo-5-isobutoxy-1H-indazole.
Detailed Experimental Protocol: C3-Iodination
This protocol is adapted from established methods for the C3-iodination of analogous indazole systems.[2]
Materials:
-
5-isobutoxy-1H-indazole (1.0 eq)
-
Iodine (I₂) (2.0 eq)[2]
-
Potassium hydroxide (KOH) pellets
-
N,N-Dimethylformamide (DMF)
-
Sodium thiosulfate (Na₂S₂O₄), aqueous solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add 5-isobutoxy-1H-indazole (1.0 eq) and dissolve it in DMF (approx. 10 mL per mmol of substrate).
-
Iodine Addition: To the stirred solution, add solid iodine (I₂) (2.0 eq).[2]
-
Base Addition: Carefully add powdered potassium hydroxide (KOH) (approx. 2.0-3.0 eq) portion-wise to the mixture. The reaction is often exothermic, so maintaining the temperature with a cool water bath may be necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by a brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]
-
Purification: The resulting crude residue should be purified by silica gel column chromatography to yield the pure 3-Iodo-5-isobutoxy-1H-indazole.[9][10]
Chemical Reactivity and Synthetic Applications
The primary synthetic utility of 3-Iodo-5-isobutoxy-1H-indazole lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The C3-iodo group serves as a versatile anchor point for introducing molecular complexity, making it an invaluable intermediate in medicinal chemistry.[4]
Key Cross-Coupling Reactions
-
Suzuki Coupling: Reaction with an aryl or heteroaryl boronic acid (or ester) to form a C-C bond, yielding 3-aryl-5-isobutoxy-1H-indazoles. This is one of the most common methods for elaborating the indazole scaffold.[4]
-
Heck Coupling: Reaction with an alkene to introduce a vinyl group at the C3 position.
-
Sonogashira Coupling: Reaction with a terminal alkyne to form 3-alkynyl-1H-indazoles.
-
Buchwald-Hartwig Amination: Reaction with an amine in the presence of a suitable palladium catalyst and ligand to form 3-amino-1H-indazole derivatives.
-
Carbonylative Couplings: Introduction of a carbonyl group using carbon monoxide, leading to the synthesis of amides, esters, or ketones at the C3 position.
Diagram of Synthetic Transformations
Caption: Key cross-coupling reactions utilizing 3-Iodo-5-isobutoxy-1H-indazole.
Spectroscopic Characterization
Precise structural confirmation relies on a combination of spectroscopic techniques.[11] While experimental spectra for 3-Iodo-5-isobutoxy-1H-indazole are not publicly available, the expected data can be reliably predicted.
General Spectroscopic Analysis Protocol
-
Nuclear Magnetic Resonance (NMR): Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent such as CDCl₃ or DMSO-d₆ in a clean NMR tube.[11]
-
Mass Spectrometry (MS): Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile. Introduce the sample into the mass spectrometer, often coupled with liquid chromatography (LC-MS), for analysis. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[11]
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Aromatic Protons: Three distinct signals in the aromatic region (~7.0-8.0 ppm). Isobutoxy Protons: A doublet (~4.0 ppm, 2H, -OCH₂-), a multiplet (~2.1 ppm, 1H, -CH-), and a doublet (~1.0 ppm, 6H, -CH(CH₃)₂). NH Proton: A broad singlet (>10 ppm), which may be exchangeable with D₂O. |
| ¹³C NMR | Aromatic Carbons: Multiple signals in the aromatic region (~110-150 ppm). The carbon bearing the iodine (C3) would be significantly downfield. Isobutoxy Carbons: Signals corresponding to the -OCH₂, -CH, and -CH₃ groups in the aliphatic region (~20-80 ppm). |
| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z 317.0. The presence of iodine would give a characteristic isotopic pattern. HRMS would confirm the C₁₁H₁₄IN₂O⁺ formula. |
Safety, Handling, and Storage
While a specific safety data sheet for 3-Iodo-5-isobutoxy-1H-indazole is not available, hazard information can be inferred from related iodo-indazole compounds.
-
Hazards: Similar compounds are classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[6][12] They may also cause respiratory irritation.[12]
-
Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
Conclusion
3-Iodo-5-isobutoxy-1H-indazole represents a highly valuable and versatile building block for chemical synthesis and drug discovery. Its structure combines the biologically relevant indazole core with two strategic functional groups: a C3-iodine atom that serves as a flexible handle for diversification through cross-coupling chemistry, and a C5-isobutoxy group poised to enhance desirable physicochemical properties. The straightforward, proposed synthetic route makes this compound readily accessible for researchers. The insights provided in this guide aim to facilitate its application in the synthesis of novel molecular entities with potential therapeutic applications in oncology, neurology, and beyond.[4][5]
References
-
MySkinRecipes. (n.d.). Methyl 3-iodo-1H-indazole-5-carboxylate. Retrieved from [Link]
-
PubChem. (2025). 3-iodo-1H-indazole-5-carboxylic acid. Retrieved from [Link]
-
Supporting Information. (n.d.). Analytical data for compounds 2,3,4,5. Retrieved from [Link]
-
Sutton, K. A., et al. (2017). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. PMC. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]
-
Sutton, K. A., et al. (2017). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 3-Iodo-1H-indazole. Retrieved from [Link]
-
PubChem. (2024). methyl 3-iodo-1H-indazole-5-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Novel 1h-indazole compound. Retrieved from [Link]
-
LOCKSS. (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Retrieved from [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved from [Link]
-
Diva-portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis and reactivity of azole-based iodazinium salts. Retrieved from [Link]
-
Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Retrieved from [Link]
-
PubMed. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. Retrieved from [Link]
-
PubMed. (2017). Identification and Interconversion of Isomeric 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles in Conditions of Electrospray Ionization. Retrieved from [Link]
-
AWS. (n.d.). Supporting Information. Retrieved from [Link]
Sources
- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel 1h-indazole compound - Patent US-2004127538-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 3-iodo-1H-indazole-5-carboxylate [myskinrecipes.com]
- 5. chemimpex.com [chemimpex.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 3-IODO-5-NITRO (1H)INDAZOLE | 70315-69-4 [chemicalbook.com]
- 8. 3-Iodo-1H-indazole | C7H5IN2 | CID 10911744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. 3-Iodo-1H-indazole-5-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 3-iodo-1H-indazole-5-carboxylic acid | C8H5IN2O2 | CID 24728200 - PubChem [pubchem.ncbi.nlm.nih.gov]
